Cas no 2138042-04-1 (6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)

6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine 化学的及び物理的性質
名前と識別子
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- EN300-1169278
- 2138042-04-1
- 6-bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine
- 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine
-
- インチ: 1S/C15H14BrN3O4S/c16-11-5-6-13-10(7-11)8-12(17)9-18(13)24(22,23)15-4-2-1-3-14(15)19(20)21/h1-7,12H,8-9,17H2
- InChIKey: APPODBAHLWVAKN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)CC(CN2S(C1C=CC=CC=1[N+](=O)[O-])(=O)=O)N
計算された属性
- せいみつぶんしりょう: 410.98884g/mol
- どういたいしつりょう: 410.98884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169278-10.0g |
2138042-04-1 | 10g |
$7312.0 | 2023-06-08 | |||
Enamine | EN300-1169278-0.25g |
2138042-04-1 | 0.25g |
$1564.0 | 2023-06-08 | |||
Enamine | EN300-1169278-0.5g |
2138042-04-1 | 0.5g |
$1632.0 | 2023-06-08 | |||
Enamine | EN300-1169278-0.1g |
2138042-04-1 | 0.1g |
$1496.0 | 2023-06-08 | |||
Enamine | EN300-1169278-500mg |
2138042-04-1 | 500mg |
$1632.0 | 2023-10-03 | |||
Enamine | EN300-1169278-0.05g |
2138042-04-1 | 0.05g |
$1428.0 | 2023-06-08 | |||
Enamine | EN300-1169278-250mg |
2138042-04-1 | 250mg |
$1564.0 | 2023-10-03 | |||
Enamine | EN300-1169278-10000mg |
2138042-04-1 | 10000mg |
$7312.0 | 2023-10-03 | |||
Enamine | EN300-1169278-1.0g |
2138042-04-1 | 1g |
$1701.0 | 2023-06-08 | |||
Enamine | EN300-1169278-5000mg |
2138042-04-1 | 5000mg |
$4930.0 | 2023-10-03 |
6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amineに関する追加情報
Introduction to 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine (CAS No. 2138042-04-1)
6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine (CAS No. 2138042-04-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the tetrahydroquinoline scaffold, which is a privileged structure widely recognized for its role in drug discovery. The presence of both bromine and nitrobenzenesulfonyl substituents introduces specific electronic and steric properties that can modulate its interactions with biological targets.
The molecular structure of 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine encompasses a benzene ring sulfonylated at the 2-position and brominated at the 6-position, attached to a tetrahydroquinoline core substituted at the 3-position with an amine group. This arrangement creates a molecule with multiple potential binding sites for biological macromolecules. The nitro group in the sulfonyl benzene ring can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can serve as a handle for further chemical modifications or as a recognition element in protein binding.
In recent years, there has been a surge in research focused on developing novel tetrahydroquinoline derivatives as pharmacological agents. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The specific substitution pattern of 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine makes it an intriguing candidate for further exploration.
One of the most compelling aspects of this compound is its potential to interact with biological targets through multiple mechanisms. The amine group at the 3-position of the tetrahydroquinoline ring can engage in hydrogen bonding with polar residues in proteins or nucleic acids. Simultaneously, the nitrobenzenesulfonyl moiety can form salt bridges or participate in π-stacking interactions with aromatic amino acids such as tyrosine or phenylalanine. The bromine atom at the 6-position of the benzene ring adds another layer of complexity by potentially participating in halogen bonding or serving as a point for covalent modification.
Recent studies have highlighted the importance of halogenated aromatic compounds in drug design due to their ability to enhance binding affinity and selectivity. The bromine atom in 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine could be particularly valuable in this regard. Halogen atoms are known to improve solubility and metabolic stability while also increasing binding enthalpy through halogen bonding interactions with biological targets.
The nitro group is another critical feature that contributes to the pharmacological potential of this compound. Nitro groups can be reduced to amine groups under specific conditions, which can alter the electronic properties of the molecule and influence its biological activity. This redox-active nature makes 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine a promising candidate for developing prodrugs or compounds that exhibit differential activity based on cellular redox state.
From a synthetic chemistry perspective, 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine represents an excellent example of how structural complexity can be harnessed to develop biologically active molecules. The synthesis involves multiple steps including sulfonylation of bromobenzene derivatives followed by functionalization of the tetrahydroquinoline core. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity.
The pharmacological evaluation of 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine has been ongoing in several academic and industrial research laboratories. Preliminary studies have suggested that this compound exhibits interesting biological activities across different therapeutic areas. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression by interfering with their catalytic activity or by disrupting their interaction with downstream signaling molecules.
In addition to its kinase inhibition properties, 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine has also demonstrated anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory pathways. These findings are particularly noteworthy given the increasing recognition of inflammation as a key factor in various diseases beyond traditional inflammatory disorders.
The development of 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine into a lead compound for drug discovery is still in its early stages; however, it holds significant promise due to its unique structural features and demonstrated biological activities. Further optimization through structure-based drug design approaches could enhance its potency, selectivity, and pharmacokinetic properties.
The integration of computational chemistry techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations has been instrumental in understanding how 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,
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